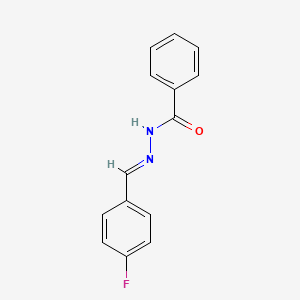

N'-(4-fluorobenzylidene)benzohydrazide

Description

N'-(4-Fluorobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 4-fluorobenzaldehyde. Its structure features a benzohydrazide core linked to a 4-fluorophenyl group through an azomethine (–CH=N–) bond. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula |

C14H11FN2O |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H11FN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b16-10+ |

InChI Key |

DQYNLPXKASWMSL-MHWRWJLKSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial Activity

N'-(4-Fluorobenzylidene)benzohydrazide demonstrates selective antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with a zone of inhibition (ZOI) of 6–7 mm . In contrast:

- N'-(4-Nitrobenzylidene)benzohydrazide (compound 5g) exhibits superior broad-spectrum antimicrobial activity, outperforming drugs like cefradine and terbinafine .

Key Insight : The 4-fluoro substituent enhances Gram-positive specificity, while bulkier electron-withdrawing groups (e.g., nitro) improve broad-spectrum efficacy .

Anticancer Activity

This compound derivatives fused with heterocycles show potent cytotoxicity:

- 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide (compound 6j) inhibits human lung adenocarcinoma cells with IC50 = 0.0316 µM, surpassing cisplatin (IC50 = 0.045–0.052 µM) .

- N'-(2,4-Dichlorobenzylidene)benzohydrazide (compound 5a) exhibits IC50 = 0.0316 µM against the same cell line, comparable to the 4-fluoro analog .

Key Insight : Halogenation (fluoro, chloro) at the benzylidene ring enhances cytotoxicity, likely due to increased lipophilicity and target binding .

Enzyme Inhibition

Cholinesterase Inhibition

- 4-(Trifluoromethyl)-N'-(4-fluorobenzylidene)benzohydrazide (compound 2l) inhibits acetylcholinesterase (AChE) with IC50 = 46.8 µM, showing mixed-type inhibition .

- N'-(3-Trifluoromethylbenzylidene)benzohydrazide (compound 2p) exhibits balanced AChE/BuChE inhibition (IC50 = 46.8–881.1 µM) .

Monoamine Oxidase (MAO) and β-Secretase Inhibition

- N'-(4-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide shows MAO-B inhibition (IC50 = 0.98–1.0 µM), comparable to non-fluorinated analogs .

Key Insight : Fluorine substitution optimizes enzyme selectivity, while trifluoromethyl groups enhance dual cholinesterase inhibition .

Antioxidant and Antiglycation Activity

- (E)-4-(6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide (compound 20) demonstrates antiglycation activity (IC50 = 22 µg/mL) and DPPH radical scavenging (comparable to BHT) .

- N'-(4-Hydroxybenzylidene)-2-((E)-styryl)benzohydrazide (compound 5e) shows superior antioxidant activity (IC50 = 22 µg/mL) due to phenolic –OH groups .

Structural-Activity Relationships (SAR)

- Substituent Position : Fluorine at the para-position (4-F) improves target specificity and metabolic stability compared to ortho- or meta-substituted analogs .

- Hybridization with Heterocycles : Benzimidazole or imidazopyridine fusion enhances kinase inhibition (e.g., IC50 = 0.0316 µM for compound 6j) .

- Electron-Withdrawing Groups: Nitro (–NO2) and chloro (–Cl) substituents improve antimicrobial breadth but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.